(4Z)-2-(3,4-dimethylphenyl)-5-methyl-4-({[4-(piperidin-1-ylcarbonyl)phenyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
- Electrophilic aromatic substitution to attach the 3,4-dimethylphenyl group to the pyrazolone core.
Formation of the Piperidinocarbonyl Anilino Moiety:
- Synthesis of the piperidinocarbonyl aniline derivative through acylation reactions.
- Coupling of the piperidinocarbonyl aniline with the pyrazolone intermediate under appropriate conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:
- Use of continuous flow reactors for better control over reaction conditions.
- Implementation of catalytic processes to enhance yield and selectivity.
- Purification techniques such as crystallization or chromatography to obtain the final product in high purity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-DIMETHYLPHENYL)-3-METHYL-4-{(Z)-1-[4-(PIPERIDINOCARBONYL)ANILINO]METHYLIDENE}-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. A common synthetic route may include:
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Formation of the Pyrazolone Core:
- Starting with a suitable hydrazine derivative and an appropriate β-keto ester.
- Reaction under acidic or basic conditions to form the pyrazolone ring.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-DIMETHYLPHENYL)-3-METHYL-4-{(Z)-1-[4-(PIPERIDINOCARBONYL)ANILINO]METHYLIDENE}-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the pyrazolone core, introducing new functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or Friedel-Crafts acylation using acyl chlorides and aluminum chloride.
Major Products:
- Oxidation products may include carboxylic acids or ketones.
- Reduction products may include alcohols.
- Substitution products depend on the specific reagents used and the positions targeted on the molecule.
Scientific Research Applications
1-(3,4-DIMETHYLPHENYL)-3-METHYL-4-{(Z)-1-[4-(PIPERIDINOCARBONYL)ANILINO]METHYLIDENE}-1H-PYRAZOL-5-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules. Its diverse reactivity makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Medicine: Explored for its potential as a therapeutic agent due to its structural similarity to known drugs.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3,4-DIMETHYLPHENYL)-3-METHYL-4-{(Z)-1-[4-(PIPERIDINOCARBONYL)ANILINO]METHYLIDENE}-1H-PYRAZOL-5-ONE is not fully understood but may involve:
Molecular Targets: Potential targets include enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
Pathways Involved: The compound may inhibit the synthesis of prostaglandins, which are mediators of inflammation and pain.
Comparison with Similar Compounds
1-Phenyl-3-methyl-4-{(Z)-1-[4-(piperidinocarbonyl)anilino]methylidene}-1H-pyrazol-5-one: Similar structure but lacks the dimethyl groups on the phenyl ring.
3-Methyl-1-(4-methylphenyl)-4-{(Z)-1-[4-(piperidinocarbonyl)anilino]methylidene}-1H-pyrazol-5-one: Similar but with a different substitution pattern on the phenyl ring.
Uniqueness:
- The presence of the 3,4-dimethylphenyl group may enhance the compound’s lipophilicity and potentially its biological activity.
- The specific arrangement of functional groups can influence the compound’s reactivity and interaction with biological targets.
This detailed overview provides a comprehensive understanding of 1-(3,4-DIMETHYLPHENYL)-3-METHYL-4-{(Z)-1-[4-(PIPERIDINOCARBONYL)ANILINO]METHYLIDENE}-1H-PYRAZOL-5-ONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C25H28N4O2 |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
2-(3,4-dimethylphenyl)-5-methyl-4-[[4-(piperidine-1-carbonyl)phenyl]iminomethyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C25H28N4O2/c1-17-7-12-22(15-18(17)2)29-25(31)23(19(3)27-29)16-26-21-10-8-20(9-11-21)24(30)28-13-5-4-6-14-28/h7-12,15-16,27H,4-6,13-14H2,1-3H3 |
InChI Key |
MVNSHSHVCBWXQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)C=NC3=CC=C(C=C3)C(=O)N4CCCCC4)C |
Origin of Product |
United States |
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